(3'-Bromo)(methylsulphonyl)acetophenone
Description
(3'-Bromo)(methylsulphonyl)acetophenone is a substituted acetophenone derivative featuring a bromine atom at the 3'-position and a methylsulfonyl group at another position (likely para or ortho) on the aromatic ring. The methylsulfonyl group (-SO₂CH₃) is a strong electron-withdrawing substituent, while the bromine atom further modulates electronic properties. This compound is structurally analogous to α-bromo-4-(methylsulfonyl)acetophenone (), but differs in substituent placement.
Properties
Molecular Formula |
C9H9BrO3S |
|---|---|
Molecular Weight |
277.14 g/mol |
IUPAC Name |
1-(3-bromophenyl)-2-methylsulfonylethanone |
InChI |
InChI=1S/C9H9BrO3S/c1-14(12,13)6-9(11)7-3-2-4-8(10)5-7/h2-5H,6H2,1H3 |
InChI Key |
SDHPDCBJXNMEHT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC(=O)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Reduction of Carbonyl Group
- For example, acetophenone derivatives with EWGs (e.g., p-trifluoromethyl) require harsher hydrogenation conditions compared to unsubstituted acetophenone ().
- Aldehydes vs. Ketones: Aldehydes (e.g., benzaldehyde) reduce faster than ketones (e.g., acetophenone) under EDAB-mediated conditions (). The presence of two EWGs in (3'-Br)(methylsulphonyl)acetophenone may further reduce reactivity compared to monosubstituted analogs.
Nucleophilic Reactions
- Darzens Reaction: Substituted α-bromo acetophenones react with acyl phosphonates to form epoxyphosphonates. Diastereoselectivity depends on the base (e.g., Cs₂CO₃ vs. DBU), with trans/cis ratios ranging from 3/2 to 9/1 (). The methylsulfonyl group in (3'-Br)(methylsulphonyl)acetophenone may sterically hinder nucleophilic attack, altering yields or selectivity.
Key Research Findings
Synthetic Efficiency: Oxidation of methylthio groups to sulfonyl groups using oxone is highly efficient (95% yield), making it a reliable step for synthesizing sulfonated acetophenones.
Reactivity Trends : EWGs like -SO₂CH₃ and -Br reduce carbonyl reactivity in reductions (), while EDGs (e.g., -OCH₃) enhance it.
Diastereoselectivity: Base choice in Darzens reactions critically impacts diastereomeric ratios (), a factor relevant for synthesizing chiral derivatives of brominated acetophenones.
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